

## Application Notes and Protocols for Assessing Ovulation Inhibition with Trikvilar

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the protocols used for assessing the ovulation-inhibiting efficacy of **Trikvilar**, a triphasic oral contraceptive containing levonorgestrel and ethinyl estradiol. The following sections detail the mechanism of action, experimental protocols for hormonal and ultrasonographic assessment, and data presentation formats.

## Introduction to Trikvilar and its Mechanism of Ovulation Inhibition

**Trikvilar** is a triphasic combination oral contraceptive that delivers varying doses of levonorgestrel (a progestin) and ethinyl estradiol (an estrogen) throughout a 21-day cycle, followed by a 7-day hormone-free interval. The primary mechanism by which **Trikvilar** prevents pregnancy is the inhibition of ovulation.[1][2] This is achieved through a multi-faceted approach that disrupts the normal hormonal cascade of the menstrual cycle:

- Suppression of Gonadotropin-Releasing Hormone (GnRH): The exogenous estrogen and progestin in **Trikvilar** exert negative feedback on the hypothalamus, suppressing the pulsatile release of GnRH.
- Inhibition of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH): The reduction in GnRH leads to decreased secretion of FSH and LH from the anterior pituitary gland.[2][3]



Prevention of Follicular Development and Ovulation: FSH is crucial for the growth and
maturation of ovarian follicles. By suppressing FSH, Trikvilar prevents the development of a
dominant follicle. The absence of a mid-cycle LH surge, which is the direct trigger for
ovulation, ensures that an egg is not released from the ovary.[2][3]

Secondary contraceptive effects of **Trikvilar** include thickening of the cervical mucus, which hinders sperm penetration, and alterations to the endometrium that make it less receptive to implantation.

## **Data Presentation: Summarized Quantitative Data**

The following tables summarize the expected quantitative results from studies assessing ovulation inhibition with a triphasic levonorgestrel/ethinyl estradiol oral contraceptive like **Trikvilar**. These values are indicative and may vary between individuals and specific study protocols.

Table 1: Serum Hormone Levels in a Typical Treatment Cycle

| Hormone               | Follicular Phase<br>(Days 1-14) | Luteal Phase (Days<br>15-28) | Expected Levels<br>with Trikvilar            |
|-----------------------|---------------------------------|------------------------------|----------------------------------------------|
| LH (IU/L)             | 2 - 10                          | 1 - 12                       | Consistently low, mid-<br>cycle surge absent |
| FSH (IU/L)            | 1.5 - 10                        | 1.5 - 8                      | Consistently low                             |
| Estradiol (pmol/L)    | 90 - 700                        | 180 - 1100                   | Suppressed, no pre-<br>ovulatory peak        |
| Progesterone (nmol/L) | < 3                             | 16 - 95                      | Consistently low, indicating anovulation     |

Table 2: Ovarian and Endometrial Ultrasound Measurements



| Parameter                       | Normal Mid-Cycle (Pre-<br>ovulatory) | Expected Measurements with Trikvilar                                |
|---------------------------------|--------------------------------------|---------------------------------------------------------------------|
| Dominant Follicle Diameter (mm) | 18 - 25                              | No dominant follicle<br>development; follicles<br>generally < 10 mm |
| Endometrial Thickness (mm)      | 8 - 12 (trilaminar pattern)          | Thin endometrium, typically < 8 mm                                  |

# Experimental Protocols Hormonal Assays

Objective: To quantify serum levels of LH, FSH, estradiol, and progesterone to assess the suppression of the hypothalamic-pituitary-ovarian axis.

#### Materials:

- Serum collection tubes
- Centrifuge
- Pipettes and tips
- Enzyme-Linked Immunosorbent Assay (ELISA) kits for LH, FSH, estradiol, and progesterone[4][5][6][7]
- Microplate reader

#### Protocol:

- Blood Sampling:
  - Collect venous blood samples at baseline (before initiation of **Trikvilar**) and at regular intervals throughout the treatment cycle. A typical schedule includes samples on days 6, 11, and 21 of the active pill phase, and during the hormone-free interval.[2]
  - For more detailed analysis, samples can be collected every 2-3 days.



- Process blood samples by centrifugation at 1000-2000 x g for 15 minutes to separate the serum.
- Store serum aliquots at -20°C or -80°C until analysis.
- Enzyme-Linked Immunosorbent Assay (ELISA):
  - Bring all reagents and samples to room temperature before use.
  - Prepare standard dilutions as per the kit instructions to generate a standard curve.
  - Pipette standards, controls, and samples into the appropriate wells of the microplate.
  - Add the enzyme-conjugated antibody specific for the hormone being measured to each well.
  - Incubate the plate according to the kit's instructions (typically 30-60 minutes at room temperature).
  - Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
  - Add the substrate solution to each well and incubate in the dark for the recommended time (usually 15-30 minutes) to allow for color development.
  - Stop the reaction by adding the stop solution.
  - Read the absorbance of each well at the specified wavelength (commonly 450 nm) using a microplate reader.
- Data Analysis:
  - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  - Calculate the concentration of the hormones in the unknown samples by interpolating their absorbance values from the standard curve.



 Compare the hormone levels during Trikvilar treatment to baseline levels and to the expected values for a normal ovulatory cycle.

## **Transvaginal Ultrasound for Follicular Monitoring**

Objective: To visually assess ovarian follicular development and endometrial thickness to confirm the absence of a dominant follicle and ovulation.[1][8]

#### Materials:

- Ultrasound machine with a transvaginal probe (5-9 MHz)
- Sterile probe covers
- Ultrasound gel

#### Protocol:

- Patient Preparation:
  - The patient should have an empty bladder.
  - Position the patient in the lithotomy position.
- Scanning Procedure:
  - A baseline scan should be performed before the start of **Trikvilar** treatment to document normal ovarian and uterine anatomy.
  - Perform serial transvaginal ultrasounds throughout the treatment cycle, typically on the same days as blood sampling (e.g., days 6, 11, and 21).
  - Systematically scan both ovaries in both sagittal and transverse planes.
  - Identify and measure all visible follicles. The diameter of a follicle is calculated as the mean of the measurements in two perpendicular planes.
  - Assess the endometrial thickness by measuring the thickest part of the endometrium in the sagittal view, from the anterior to the posterior myometrial-endometrial interface. Note



the endometrial pattern (e.g., trilaminar, homogeneous).

- Data Analysis:
  - Record the number and size of all follicles in both ovaries at each visit.
  - Document the endometrial thickness and pattern.
  - The primary indicator of ovulation inhibition is the absence of a dominant follicle (typically >15-18 mm) and subsequent signs of ovulation (e.g., follicle collapse, presence of a corpus luteum).[8]

## **Hoogland and Skouby Score for Ovarian Activity**

Objective: To provide a standardized, semi-quantitative assessment of ovarian activity by combining hormonal and ultrasound data.[10][11][12][13]

### Scoring Criteria:

The Hoogland and Skouby score is a 6-point scale that classifies the degree of ovarian suppression:

- Score 1: No follicular activity (follicles < 5 mm).</li>
- Score 2: Quiescent follicles (follicles 5-9 mm).
- Score 3: Follicular growth up to 13 mm without estradiol production.
- Score 4: Follicular growth > 13 mm with estradiol production but no LH surge and no subsequent progesterone increase.
- Score 5: Luteinized unruptured follicle (LUF) follicular growth with estradiol production, an
   LH surge, and a subsequent progesterone increase, but without follicular rupture.
- Score 6: Ovulation follicular growth with estradiol production, an LH surge, follicular rupture, and a subsequent progesterone increase.

#### Protocol:



- · Data Integration:
  - Combine the data from hormonal assays (estradiol and progesterone levels) and transvaginal ultrasound (maximum follicular diameter) for each cycle.
- Scoring:
  - Assign a Hoogland and Skouby score for each treatment cycle based on the criteria above.
- Interpretation:
  - Scores of 1-4 indicate effective ovulation inhibition. A score of 5 or 6 suggests a failure to completely suppress ovulation.

## **Visualizations**



Click to download full resolution via product page



Caption: Hormonal feedback loop illustrating Trikvilar's mechanism of action.



Click to download full resolution via product page



Caption: Experimental workflow for assessing ovulation inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. onphospitals.com [onphospitals.com]
- 2. A randomized cross-over study on various hormonal parameters of two triphasic oral contraceptives PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovarian activity and safety of a novel levonorgestrel/ethinyl estradiol continuous oral contraceptive regimen PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. corelabsupplies.com [corelabsupplies.com]
- 7. ibl-international.com [ibl-international.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Sonography Gynecology Infertility Assessment, Protocols, and Interpretation StatPearls -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Systematic Review of Ovarian Activity and Potential for Embryo Formation and Loss during the Use of Hormonal Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 11. irispublishers.com [irispublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Ovulation Inhibition with Trikvilar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14089268#protocols-for-assessing-ovulation-inhibition-with-trikvilar]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com